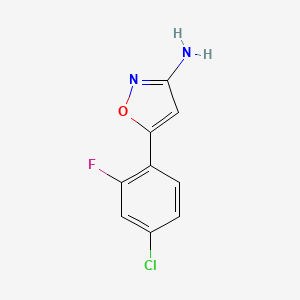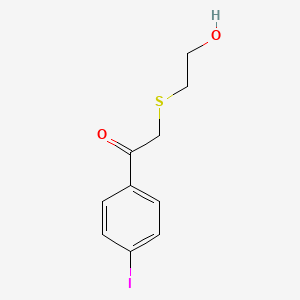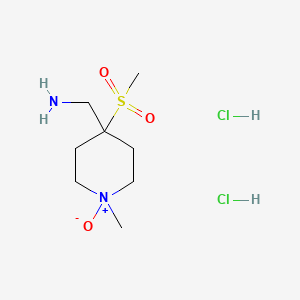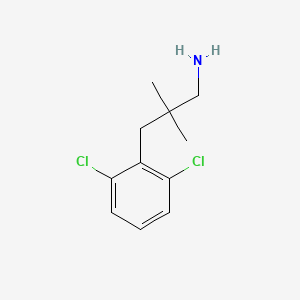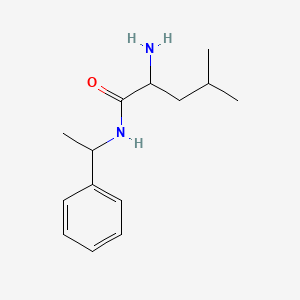![molecular formula C16H21NO6 B15309752 (R)-3-Benzo[1,3]dioxol-5-YL-2-(tert-butoxycarbonylamino-methyl)-propionic acid](/img/structure/B15309752.png)
(R)-3-Benzo[1,3]dioxol-5-YL-2-(tert-butoxycarbonylamino-methyl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,3-dioxaindan-5-yl)methyl]-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a complex organic compound that features a unique structure combining an indane moiety with a propanoic acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1,3-dioxaindan-5-yl)methyl]-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting with the preparation of the indane moiety. One common approach is the cyclization of appropriate precursors under acidic conditions to form the 1,3-dioxaindan structure. This intermediate is then subjected to further reactions to introduce the propanoic acid and tert-butoxycarbonyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indane moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-[(1,3-dioxaindan-5-yl)methyl]-3-{[(tert-butoxy)carbonyl]amino}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(1,3-dioxaindan-5-yl)methyl]-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
- 2-[(1,3-dioxaindan-5-yl)methyl]-3-amino-propanoic acid
- 2-[(1,3-dioxaindan-5-yl)methyl]-3-hydroxy-propanoic acid
Comparison: Compared to similar compounds, 2-[(1,3-dioxaindan-5-yl)methyl]-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is unique due to the presence of the tert-butoxycarbonyl group, which can influence its reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for further functionalization in drug development.
Propriétés
Formule moléculaire |
C16H21NO6 |
|---|---|
Poids moléculaire |
323.34 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-ylmethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(20)17-8-11(14(18)19)6-10-4-5-12-13(7-10)22-9-21-12/h4-5,7,11H,6,8-9H2,1-3H3,(H,17,20)(H,18,19) |
Clé InChI |
BXZJGLTXKPPWMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CC1=CC2=C(C=C1)OCO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (1S,6S,7R)-7-hydroxy-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B15309673.png)
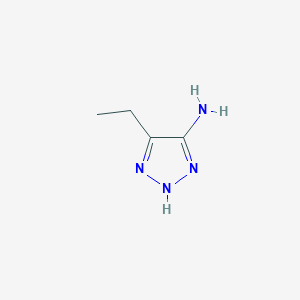
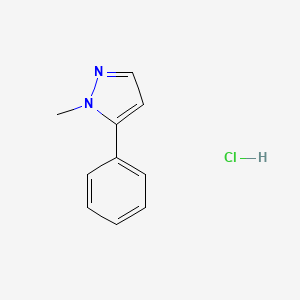
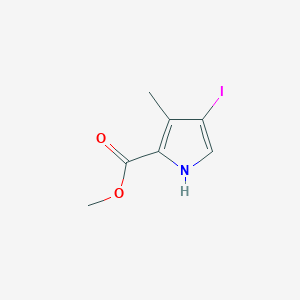

amine hydrochloride](/img/structure/B15309705.png)
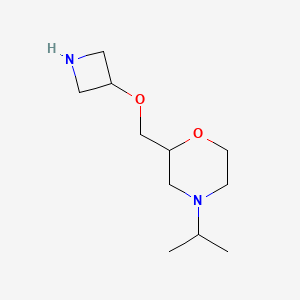

![2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15309725.png)
